molecular formula C7H6ClNO3 B12886833 methyl 5-(chlorocarbonyl)-1H-pyrrole-2-carboxylate CAS No. 347362-31-6

methyl 5-(chlorocarbonyl)-1H-pyrrole-2-carboxylate

Cat. No.: B12886833
CAS No.: 347362-31-6
M. Wt: 187.58 g/mol
InChI Key: VABGUQPFMWYHTM-UHFFFAOYSA-N
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Description

Methyl 5-(chlorocarbonyl)-1H-pyrrole-2-carboxylate is a chemical compound belonging to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This particular compound is characterized by the presence of a chlorocarbonyl group at the 5-position and a carboxylate ester group at the 2-position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(chlorocarbonyl)-1H-pyrrole-2-carboxylate typically involves the chlorination of methyl 1H-pyrrole-2-carboxylate. One common method is the reaction of methyl 1H-pyrrole-2-carboxylate with phosgene (COCl₂) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and to enhance safety when handling phosgene. The use of alternative chlorinating agents such as oxalyl chloride or thionyl chloride may also be explored to optimize yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(chlorocarbonyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters, respectively.

    Reduction: The compound can be reduced to the corresponding alcohol or amine using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Oxidation: Oxidative reactions can convert the methyl ester group to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under anhydrous conditions.

    Reduction: Reducing agents like LiAlH₄ or NaBH₄ in anhydrous solvents such as ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like KMnO₄ or CrO₃ in aqueous or organic solvents.

Major Products Formed:

    Amides, esters, or thioesters: from nucleophilic substitution.

    Alcohols or amines: from reduction.

    Carboxylic acids: from oxidation.

Scientific Research Applications

Methyl 5-(chlorocarbonyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex pyrrole derivatives and heterocyclic compounds.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates with anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: It is utilized in the preparation of functional materials, including polymers and dyes, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of methyl 5-(chlorocarbonyl)-1H-pyrrole-2-carboxylate depends on its chemical reactivity The chlorocarbonyl group is highly electrophilic, making it susceptible to nucleophilic attack This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of various derivatives

Comparison with Similar Compounds

    Methyl 5-chloro-1H-pyrrole-2-carboxylate: Similar structure but lacks the chlorocarbonyl group.

    Methyl 5-(bromocarbonyl)-1H-pyrrole-2-carboxylate: Similar structure with a bromocarbonyl group instead of a chlorocarbonyl group.

    Methyl 5-(fluorocarbonyl)-1H-pyrrole-2-carboxylate: Similar structure with a fluorocarbonyl group instead of a chlorocarbonyl group.

Uniqueness: Methyl 5-(chlorocarbonyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the chlorocarbonyl group, which imparts distinct reactivity and chemical properties

Biological Activity

Methyl 5-(chlorocarbonyl)-1H-pyrrole-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a pyrrole ring substituted with a chlorocarbonyl group and a methyl ester. The synthesis typically involves the reaction of pyrrole derivatives with chlorocarbonyl compounds, often utilizing techniques such as borylation or Suzuki coupling to enhance yields and purity.

Synthesis Overview

StepReaction TypeDescription
1BorylationPyrrole-2-carboxylate undergoes iridium-catalyzed borylation to introduce functional groups .
2Suzuki CouplingReaction with aryl halides to form aryl-substituted pyrrole derivatives .
3ChlorinationIntroduction of the chlorocarbonyl moiety to the pyrrole ring .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. For instance, derivatives of pyrrole compounds have shown potent activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) reported below 0.016 μg/mL . The mechanism of action is believed to involve inhibition of mycolic acid biosynthesis, essential for the bacterial cell wall integrity.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Certain derivatives have shown cytotoxic effects against various cancer cell lines, including Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA). The cytotoxicity was assessed using standard methods, revealing IC50 values that indicate significant potency compared to established chemotherapeutics .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural modifications. Studies indicate that substituents on the pyrrole ring can enhance or diminish activity:

  • Electron-Withdrawing Groups : Compounds with strong electron-withdrawing groups (e.g., fluorine or chlorine) generally exhibit improved potency against target pathogens.
  • Hydrophobic Interactions : The presence of hydrophobic substituents can enhance binding affinity to biological targets, increasing overall efficacy .

Case Studies

  • Tuberculosis Inhibition : A study evaluated the efficacy of various pyrrole derivatives against drug-resistant strains of Mycobacterium tuberculosis. This compound derivatives were found to inhibit growth effectively, showcasing their potential as new anti-TB agents .
  • Cancer Cell Line Testing : In vitro tests on EAC and DLA cells revealed that certain modifications to the methyl ester group enhanced cytotoxicity. The most effective compounds achieved IC50 values significantly lower than conventional drugs .

Properties

CAS No.

347362-31-6

Molecular Formula

C7H6ClNO3

Molecular Weight

187.58 g/mol

IUPAC Name

methyl 5-carbonochloridoyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C7H6ClNO3/c1-12-7(11)5-3-2-4(9-5)6(8)10/h2-3,9H,1H3

InChI Key

VABGUQPFMWYHTM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(N1)C(=O)Cl

Origin of Product

United States

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